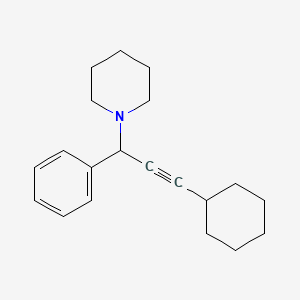
4-Nitrophenyl isoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl isoquinoline-3-carboxylate is a chemical compound with the molecular formula C16H10N2O4 and a molecular weight of 294.26 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an isoquinoline ring system, which is further functionalized with a carboxylate ester group. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 4-nitrophenyl isoquinoline-3-carboxylate typically involves the condensation of isoquinoline derivatives with nitrophenyl esters. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-Nitrophenyl isoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reductions, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
4-Nitrophenyl isoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-nitrophenyl isoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the isoquinoline ring can intercalate with DNA or interact with protein active sites. These interactions can modulate biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar compounds to 4-nitrophenyl isoquinoline-3-carboxylate include:
4-Nitrophenyl isoquinoline-3-carboxamide: Differing by the presence of an amide group instead of an ester.
4-Nitrophenyl isoquinoline-3-carboxylic acid: Featuring a carboxylic acid group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the isoquinoline ring. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Propiedades
Número CAS |
143468-70-6 |
|---|---|
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(4-nitrophenyl) isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H10N2O4/c19-16(22-14-7-5-13(6-8-14)18(20)21)15-9-11-3-1-2-4-12(11)10-17-15/h1-10H |
Clave InChI |
AMQOJOOXWXGNJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC(=CC2=C1)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)


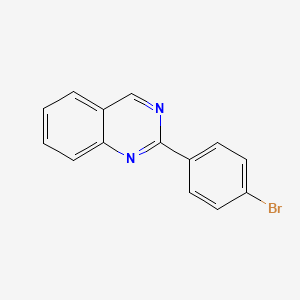
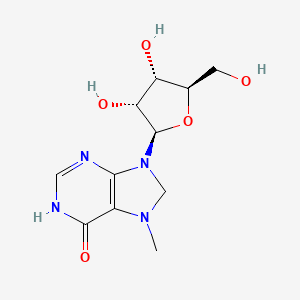


![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)
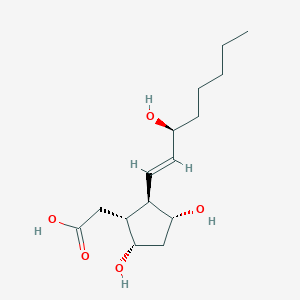
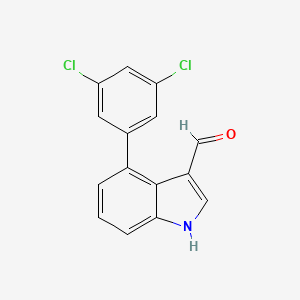
![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

